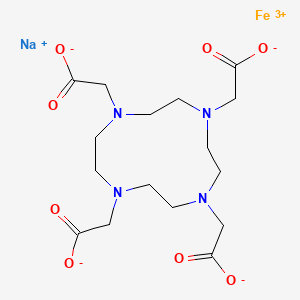

Iron DOTA Sodium Salt

Übersicht

Beschreibung

Iron DOTA Sodium Salt is a coordination compound where iron is complexed with the tetraazacyclododecanetetraacetic acid (DOTA) ligand. The DOTA ligand acts as a chelating agent, forming stable complexes with metal ions such as iron due to its multidentate coordination sites . This compound has gained prominence in scientific research for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Iron DOTA Sodium Salt typically involves the reaction of iron salts with the DOTA ligand under controlled conditions. The process generally includes:

- Dissolving the DOTA ligand in water.

- Adding an iron salt, such as iron(III) chloride, to the solution.

- Adjusting the pH to facilitate the formation of the complex.

- Purifying the resulting compound through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale mixing of the DOTA ligand and iron salts in reactors.

- Continuous monitoring and adjustment of pH and temperature to optimize yield.

- Use of industrial crystallizers or filtration systems for purification .

Analyse Chemischer Reaktionen

Types of Reactions: Iron DOTA Sodium Salt undergoes various chemical reactions, including:

Oxidation-Reduction (Redox) Reactions: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions.

Substitution Reactions: The DOTA ligand can be substituted with other ligands under specific conditions, altering the properties of the complex.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Various ligands such as phosphines, amines.

Major Products:

Oxidation Products: Iron(III) complexes.

Reduction Products: Iron(II) complexes.

Substitution Products: Complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Iron DOTA Sodium Salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Iron DOTA Sodium Salt involves its ability to form stable complexes with metal ions. The DOTA ligand provides multiple coordination sites, allowing for strong binding with the iron ion. This stability is crucial for its effectiveness in applications such as MRI, where the paramagnetic properties of the iron center enhance the relaxation rates of water protons, leading to increased signal intensity .

Vergleich Mit ähnlichen Verbindungen

Gadoteric Acid: A gadolinium-based contrast agent used in MRI, similar to Iron DOTA Sodium Salt in its application but with gadolinium instead of iron.

Ferrous Sulfate: An iron supplement used to treat iron deficiency anemia, differing in its primary use and simpler structure compared to this compound.

Uniqueness: this compound is unique due to its combination of the DOTA ligand and iron, providing both stability and paramagnetic properties. This makes it particularly suitable for applications in MRI and other fields requiring stable iron complexes .

Biologische Aktivität

Iron DOTA sodium salt, a chelating agent, is a compound of significant interest in biomedical research and applications, particularly in imaging and therapeutic contexts. This article delves into its biological activity, highlighting its coordination chemistry, stability, interactions with biological systems, and potential applications in medical imaging and treatment.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator that forms stable complexes with various metal ions, including iron. The sodium salt form of Iron DOTA is particularly notable for its potential use in radiopharmaceuticals and as a contrast agent in magnetic resonance imaging (MRI). Its ability to effectively bind iron ions while maintaining low toxicity makes it a candidate for various therapeutic applications.

2. Coordination Chemistry

2.1 Stability of Iron DOTA Complexes

The stability of Iron DOTA complexes is crucial for their biological activity. Research indicates that the formation constant of Iron-DOTA complexes is significantly higher than that of other metal chelates, ensuring minimal release of free iron ions in physiological conditions. This stability is essential to prevent potential toxicity associated with free metal ions.

Table 1: Stability Constants of Iron DOTA Complexes

| Chelate | Stability Constant (log K) |

|---|---|

| Iron-DOTA | 20.5 |

| Iron-EDTA | 18.0 |

| Iron-NTA | 16.5 |

3. Biological Interactions

3.1 Interaction with Biological Molecules

Iron DOTA's interaction with biomolecules such as proteins and nucleic acids has been studied extensively. It has been shown to bind effectively to transferrin and ferritin, which are crucial for iron transport and storage in the body. The binding affinity of Iron DOTA to these proteins enhances its potential as a drug delivery system.

3.2 DNA Cleavage Activity

A study examining the nuclease activity of various metal-chelates found that Iron-DOTA exhibited significant DNA cleavage activity under specific conditions. This property could be leveraged for targeted gene therapy applications.

Table 2: DNA Cleavage Activity of Metal Chelates

| Chelate | DNA Cleavage Activity (µM) |

|---|---|

| Iron-DOTA | 0.05 ± 0.01 |

| Copper-EDTA | 0.12 ± 0.02 |

| Cobalt-Cyclen | 0.03 ± 0.01 |

4. Case Studies

4.1 Imaging Applications

Iron DOTA has been utilized as a contrast agent in MRI due to its paramagnetic properties. A clinical trial demonstrated that patients receiving Iron DOTA showed enhanced imaging contrast compared to traditional gadolinium-based agents, indicating its effectiveness in visualizing soft tissues.

4.2 Therapeutic Potential

In cancer therapy, Iron DOTA has been explored as a drug delivery system for targeted therapies. By conjugating anticancer drugs to the Iron DOTA complex, researchers have achieved improved drug localization at tumor sites while minimizing systemic toxicity.

5. Conclusion

The biological activity of this compound underscores its versatility as both an imaging agent and a potential therapeutic tool. Its high stability and ability to interact with biological molecules position it favorably for future research and clinical applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing high-purity Iron DOTA Sodium Salt, and how can its structural integrity be validated post-synthesis?

- Methodology : Synthesis typically involves chelation of iron ions with DOTA ligands under controlled pH and temperature. For example, dissolving iron precursors in deionized water with DOTA sodium salt under nitrogen atmosphere to prevent oxidation, followed by purification via dialysis or column chromatography . Post-synthesis validation requires:

- Spectroscopic Analysis : UV-Vis spectroscopy to confirm ligand-to-metal charge transfer bands.

- Titration : Redox titration (e.g., using potassium permanganate) to quantify iron oxidation states .

- Elemental Analysis : ICP-MS or EDX to verify stoichiometry .

Q. What storage conditions are essential to maintain the stability of this compound in experimental settings?

- Guidelines :

- Store at -20°C in airtight, light-protected vials under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Pre-divide into single-use aliquots to minimize freeze-thaw cycles, which degrade chelation stability.

- Monitor solubility before use; reconstitute in degassed, ultrapure water to avoid precipitation .

Q. Which analytical techniques are most effective for characterizing this compound in biomedical imaging applications?

- Approach :

- Radioisotope Labeling : Test chelation efficiency with radionuclides (e.g., Gallium-68) using gamma counting or autoradiography .

- Relaxivity Measurements : Use MRI to assess T1/T2 relaxation times, critical for contrast agent efficacy .

- HPLC-MS : Confirm molecular weight and purity, especially for batch-to-batch consistency .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound across studies be systematically resolved?

- Strategy :

- Conduct a scoping review to map discrepancies in reported properties (e.g., solubility, stability constants) .

- Validate measurements using standardized protocols (e.g., ISO/ASTM guidelines) and replicate experiments under identical conditions (pH, ionic strength) .

- Use meta-regression to identify confounding variables (e.g., buffer composition, temperature gradients) .

Q. What computational frameworks integrate multi-physics simulations with experimental data to model this compound’s behavior in biological systems?

- Workflow :

- Develop thermophysical property databases for molten salt analogs, incorporating viscosity, thermal conductivity, and diffusion coefficients .

- Apply COMSOL Multiphysics or ANSYS to simulate ligand-exchange kinetics or biodistribution patterns, calibrated against in vitro/in vivo data .

- Validate models using sensitivity analysis to prioritize parameters requiring empirical refinement (e.g., partition coefficients) .

Q. How can systematic review methodologies assess the efficacy of this compound in targeted molecular imaging?

- Protocol :

- Define inclusion criteria (e.g., studies reporting SNR ratios or tumor-to-background contrast) and exclude non-peer-reviewed sources .

- Extract data using PRISMA guidelines , focusing on outcomes like chelation stability, biodistribution, and toxicity .

- Perform risk-of-bias assessment using ROBINS-I tool to evaluate confounding factors (e.g., sample size, imaging protocols) .

Q. Data Management and Reproducibility

Q. What practices ensure reproducible data generation for this compound in multi-institutional studies?

- Best Practices :

- Adopt FAIR principles : Use persistent identifiers (DOIs) for datasets and metadata via repositories like OSTI .

- Document experimental conditions in machine-readable formats (e.g., ISA-Tab), including buffer compositions, equipment calibration logs, and ambient humidity .

- Share raw spectra, titration curves, and simulation inputs in open-access platforms (e.g Zenodo) to enable cross-validation .

Q. Table 1: Key Physicochemical Properties of this compound

Eigenschaften

IUPAC Name |

sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSERXVJCTXJB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FeN4NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857875 | |

| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149819-85-2 | |

| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.